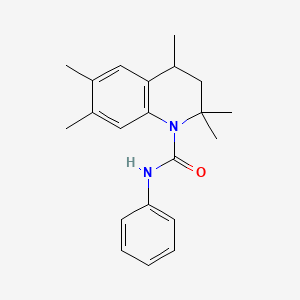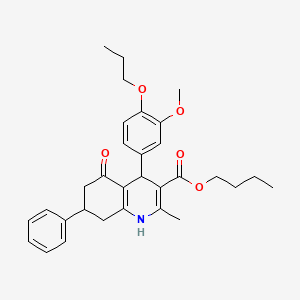![molecular formula C17H17NOS3 B11655212 5-(cyclopropylcarbonyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11655212.png)
5-(cyclopropylcarbonyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(ciclopropilcarbonil)-4,4,7-trimetil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-tiona es un compuesto orgánico complejo que pertenece a la clase de los derivados de dithioloquinolina
Métodos De Preparación
La síntesis de 5-(ciclopropilcarbonil)-4,4,7-trimetil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-tiona implica múltiples pasosLas condiciones de reacción generalmente implican el uso de ácidos o bases fuertes, altas temperaturas y catalizadores específicos para facilitar la formación del producto deseado .
Análisis De Reacciones Químicas
Este compuesto se somete a diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
5-(ciclopropilcarbonil)-4,4,7-trimetil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-tiona se ha estudiado por sus posibles aplicaciones en varios campos científicos. En química medicinal, ha mostrado promesa como un inhibidor de la proteína quinasa, que podría ser útil en el tratamiento del cáncer y otras enfermedades. En ciencia de los materiales, sus propiedades estructurales únicas lo convierten en un candidato para el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas .
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con dianas moleculares específicas, como las proteínas quinasas. Al inhibir la actividad de estas enzimas, el compuesto puede interferir con varias vías celulares, lo que lleva a posibles efectos terapéuticos. Las vías moleculares exactas involucradas dependen de la diana específica y el contexto en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos similares a 5-(ciclopropilcarbonil)-4,4,7-trimetil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-tiona incluyen otros derivados de dithioloquinolina, como la 4,4-dimetil-4,5-dihidro-1,2-ditiolo-[3,4-c]quinolin-1-tiona. Estos compuestos comparten características estructurales similares, pero pueden diferir en sus sustituyentes específicos y las propiedades resultantes. La singularidad de 5-(ciclopropilcarbonil)-4,4,7-trimetil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-tiona radica en su combinación específica de sustituyentes, que confieren propiedades químicas y biológicas distintas .
Propiedades
Fórmula molecular |
C17H17NOS3 |
|---|---|
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
cyclopropyl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C17H17NOS3/c1-9-4-7-11-12(8-9)18(15(19)10-5-6-10)17(2,3)14-13(11)16(20)22-21-14/h4,7-8,10H,5-6H2,1-3H3 |
Clave InChI |
MVIQFGRQTOXVLT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4CC4)(C)C)SSC3=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-2-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B11655150.png)

![Ethyl 7-chloro-4-[(2-ethylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11655162.png)
![Ethyl 6-ethyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11655167.png)
![N-{[4-(4-bromophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11655168.png)
![2-ethoxy-4-{(Z)-[5-imino-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B11655169.png)
![(5E)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11655174.png)
![(5E)-1-(4-chlorophenyl)-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11655180.png)
![Methyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-2-acetamido-3,3,3-trifluoropropanoate](/img/structure/B11655182.png)
![3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11655197.png)

![2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B11655205.png)

